3-Amino-2-chloro-6-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a derivative of phenol, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-chloro-6-fluorophenol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-6-fluorophenol, followed by reduction to introduce the amino group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve the use of advanced techniques such as catalytic hydrogenation and fluorination under specific conditions. The choice of solvents, catalysts, and reaction parameters is optimized to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloro-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or other reduced products.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
3-Amino-2-chloro-6-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-Amino-2-chloro-6-fluorophenol exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
- 2-Chloro-6-fluorophenol
- 4-Chloro-2-fluoroaniline
- 2-Fluorophenol
- 2-Chloro-6-fluorobenzyl chloride
Comparison: The combination of chloro and fluoro substituents also contributes to its distinct chemical properties and reactivity patterns .
Biological Activity
3-Amino-2-chloro-6-fluorophenol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H6ClFNO
- Molecular Weight : 177.57 g/mol
- Functional Groups : Amino group (-NH2), chloro group (-Cl), and fluoro group (-F) attached to a phenolic ring.
These functional groups contribute significantly to the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target molecules, while the halogen substituents can enhance binding affinity through halogen bonding interactions. This multi-faceted interaction profile enables the compound to modulate enzyme activity and influence biochemical pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) for this compound has been reported to be as low as 16 µM, indicating potent antibacterial activity .
Compound | MIC (µM) | Activity |
---|---|---|
This compound | 16 | Effective against S. aureus |
MA-1156 | 16 | Strong antibacterial agent |
MA-1115 | 32 | Moderate antibacterial activity |
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. The exact mechanisms remain under investigation, but its structural features indicate a capacity to disrupt cellular signaling related to proliferation .
Case Studies
-
Antibacterial Efficacy Against S. aureus :
A study demonstrated that treatment with this compound led to significant morphological changes in S. aureus, including reduced cell size and altered protein expression patterns. This suggests that the compound not only inhibits growth but also affects bacterial physiology . -
In Vitro Anticancer Activity :
In a controlled environment, this compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer therapeutic agent .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties.
Compound | Biological Activity | Unique Features |
---|---|---|
4-Amino-2-chloro-6-fluorophenol | Antimicrobial, anticancer | Different substitution pattern |
3-Amino-6-fluorophenol | Antimicrobial | Lacks chloro group |
2-Amino-6-bromo-4-fluorophenol | Limited data available | Bromine vs. chlorine substitution |
Properties
Molecular Formula |
C6H5ClFNO |
---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
3-amino-2-chloro-6-fluorophenol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-4(9)2-1-3(8)6(5)10/h1-2,10H,9H2 |
InChI Key |
GXTPLEWDBIMADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.